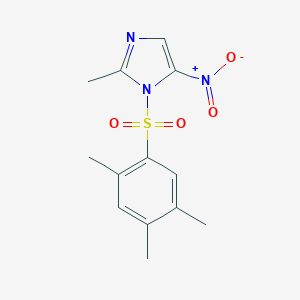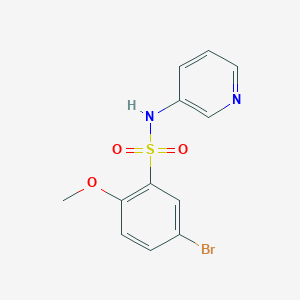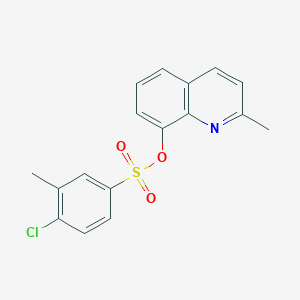
Vinyl glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl glucopyranoside is a carbohydrate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It is a vinyl glycoside of glucose, which means it contains a glucose molecule attached to a vinyl group. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future applications. In
Mechanism of Action
The mechanism of action of vinyl glucopyranoside is not well understood. However, it is believed that the vinyl group plays a crucial role in its biological activity. The vinyl group can undergo various chemical reactions, such as Michael addition and Diels-Alder reaction, which can lead to the formation of covalent bonds with biological molecules. This can alter the biological activity of the molecule and lead to various physiological effects.
Biochemical and Physiological Effects:
Vinyl glucopyranoside has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It can also act as a chemoattractant for immune cells and enhance the uptake of therapeutic drugs by cancer cells. Additionally, vinyl glucopyranoside can interact with various biological molecules, such as enzymes and receptors, and alter their activity.
Advantages and Limitations for Lab Experiments
Vinyl glucopyranoside has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in various experiments. However, vinyl glucopyranoside has some limitations. It can be difficult to purify and may require multiple purification steps. Additionally, its biological activity can vary depending on the specific application, which can make it challenging to interpret experimental results.
Future Directions
Vinyl glucopyranoside has several potential future directions in scientific research. It can be used for the synthesis of novel glycosides and carbohydrate-based materials. It can also be used as a tool for studying the biological activity of carbohydrates and their interactions with biological molecules. Additionally, vinyl glucopyranoside can be used for the development of novel therapeutics for cancer and inflammatory diseases.
In conclusion, vinyl glucopyranoside is a carbohydrate derivative that has significant potential in scientific research. Its unique properties and potential applications have led to extensive research in the field. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of vinyl glucopyranoside have been discussed in this paper. Further research in this field can lead to the development of novel therapeutics and materials for various applications.
Synthesis Methods
Vinyl glucopyranoside can be synthesized using various methods, including the Koenigs-Knorr method, the Mitsunobu reaction, and the Heck reaction. The Koenigs-Knorr method involves the reaction of a glucose derivative with a vinyl halide in the presence of a Lewis acid catalyst. The Mitsunobu reaction involves the reaction of a glucose derivative with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. The Heck reaction involves the reaction of a glucose derivative with a vinyl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Scientific Research Applications
Vinyl glucopyranoside has several potential applications in scientific research. It can be used as a precursor for the synthesis of various glycosides, including glycolipids, glycoproteins, and glycosylated natural products. It can also be used as a reagent for the synthesis of vinyl glycosides, which are important intermediates in organic synthesis. Additionally, vinyl glucopyranoside can be used as a starting material for the synthesis of carbohydrate-based materials, such as molecularly imprinted polymers and carbohydrate-based nanoparticles.
properties
CAS RN |
10095-76-8 |
|---|---|
Product Name |
Vinyl glucopyranoside |
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-ethenoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h2,4-12H,1,3H2/t4-,5-,6+,7-,8+/m1/s1 |
InChI Key |
RSDMPVNLUKICCT-CBQIKETKSA-N |
Isomeric SMILES |
C=CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
synonyms |
vinyl D-glucopyranoside vinyl glucopyranoside vinyl-glucoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



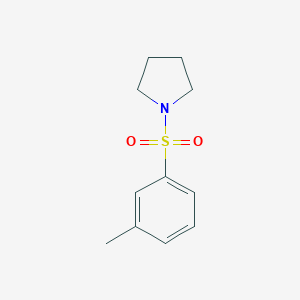


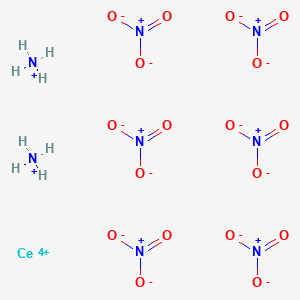
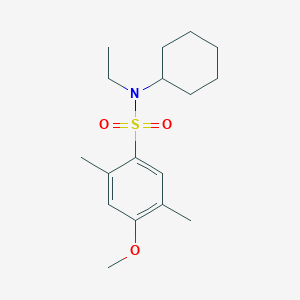
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
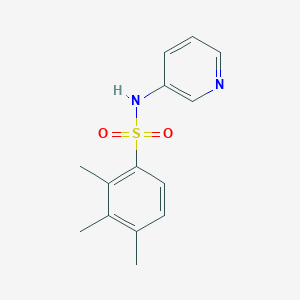
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
